Crocin II

Descripción general

Descripción

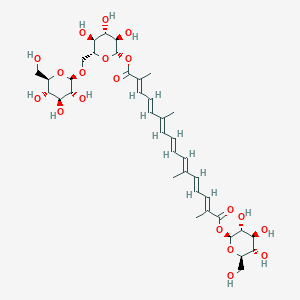

La Crocina II es un pigmento carotenoide soluble en agua que se encuentra principalmente en los estigmas del Crocus sativus L. (azafrán) y en los frutos de Gardenia jasminoides Ellis. Es uno de los principales componentes activos de las crocínas, que son conocidas por su color vibrante y sus diversas propiedades farmacológicas. La Crocina II es un éster formado a partir de crocetina y gentiobiosa o glucosa, y presenta una amplia gama de actividades biológicas, incluyendo efectos antioxidantes, anticancerígenos y neuroprotectores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Crocina II se puede sintetizar mediante un enfoque de apilamiento multigénico en huéspedes heterólogos como Nicotiana benthamiana. Esto implica la expresión de genes responsables de la biosíntesis de crocínas, incluyendo la dioxigenasa de escisión de carotenoides, la aldehído deshidrogenasa y las UDP-glucosiltransferasas . El contenido total más alto de crocínas en el tabaco transgénico puede alcanzar niveles significativos, lo que hace que este método sea una alternativa prometedora para la producción a gran escala .

Métodos de Producción Industrial

La producción industrial de Crocina II generalmente implica la extracción de fuentes naturales como el fruto seco de Gardenia jasminoides. Se utiliza un enfoque cromatográfico de dos pasos utilizando cromatografía en columna de resina macroporosa combinada con cromatografía de contracorriente de alta velocidad (HSCCC) para purificar la Crocina II. Este método es eficiente, conveniente y rentable, lo que genera altos niveles de pureza de Crocina II .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Crocina II experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar su estructura y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran a la Crocina II incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar que se logren las modificaciones deseadas.

Productos Principales

Los productos principales formados a partir de las reacciones de la Crocina II dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la Crocina II puede conducir a la formación de crocetina, mientras que la reducción puede producir varios derivados reducidos con actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Crocin II exhibits significant antioxidant properties, which help protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role. Studies have shown that this compound can scavenge free radicals and enhance the body’s antioxidant defenses, making it a candidate for treating conditions like Alzheimer’s and Parkinson’s diseases .

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, thereby reducing inflammation in various models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce paw swelling in animal models of inflammation . This suggests potential applications in treating chronic inflammatory conditions.

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in several studies. It has been reported to improve cognitive function and alleviate symptoms of anxiety and depression in patients with mild cognitive impairment . Additionally, this compound has demonstrated protective effects against dopaminergic neuron damage in models of Parkinson's disease .

Mental Health

This compound has been investigated for its efficacy in managing anxiety and depression. A randomized clinical trial indicated that this compound significantly reduced anxiety levels in patients with multiple sclerosis, suggesting its potential as an adjunct therapy for psychiatric symptoms associated with chronic illnesses .

Cancer Therapy

Emerging evidence suggests that this compound may have anticancer properties. It has been observed to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer types . The compound's ability to enhance the efficacy of conventional chemotherapy agents is also under investigation.

Case Studies

Mecanismo De Acción

La Crocina II ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe la producción de óxido nítrico (NO) y suprime las expresiones de la óxido nítrico sintasa inducible (iNOS) y la ciclooxigenasa-2 (COX-2). Estas acciones contribuyen a sus propiedades antiinflamatorias y antioxidantes . Además, la Crocina II puede penetrar la barrera hematoencefálica, lo que la hace eficaz en el tratamiento de enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

La Crocina II es una de las varias crocínas, incluyendo la Crocina I, la Crocina III y la Crocina IV. Estos compuestos comparten estructuras centrales similares pero difieren en el número y la disposición de los grupos de glucosa. La Crocina II es única debido a su patrón de glicosilación específico, que influye en su solubilidad y actividad biológica . En comparación con otras crocínas, la Crocina II ha mostrado propiedades farmacocinéticas distintas y potencial terapéutico .

Lista de Compuestos Similares

- Crocina I

- Crocina III

- Crocina IV

- Crocetina

La Crocina II destaca por su glicosilación específica, que mejora su solubilidad y biodisponibilidad, lo que la convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

Crocin II, a carotenoid compound primarily derived from saffron (Crocus sativus), has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its neuroprotective, antidepressant, anticancer, and antioxidant effects. The findings are supported by various studies, case reports, and data tables that illustrate its therapeutic potential.

Neuroprotective Activity

This compound exhibits significant neuroprotective effects, particularly in models of neurodegeneration. A study using PC-12 cells demonstrated that this compound can inhibit cell death induced by serum/glucose deprivation. Specifically, at a concentration of 10 µM, this compound resulted in an 85% survival rate compared to control groups, indicating its potential to protect neuronal cells from apoptosis under stress conditions .

Table 1: Neuroprotective Effects of this compound in PC-12 Cells

| Treatment Concentration | Survival Rate (%) |

|---|---|

| Control | 15 |

| This compound (10 µM) | 85 |

Antidepressant Properties

Clinical trials have shown that this compound can effectively reduce symptoms of depression and anxiety. In a randomized controlled trial involving patients with burning mouth syndrome (BMS), those treated with this compound exhibited significant reductions in both BMS symptoms and anxiety levels over an 11-week period. The mean anxiety score decreased from 28.08 to 18.0 in the Crocin group, demonstrating its efficacy as a natural antidepressant .

Table 2: Changes in Anxiety Scores in BMS Patients

| Group | Baseline Anxiety Score | Final Anxiety Score | p-value |

|---|---|---|---|

| Citalopram | 28.76 ± 4.02 | 18.6 ± 5.11 | <0.001 |

| This compound | 28.08 ± 4.37 | 18.0 ± 4.38 | <0.001 |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties by targeting microtubules in cancer cells. In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including HeLa and HCC70 cells, by disrupting microtubule organization and blocking cell cycle progression at mitosis . The effective concentration for inhibiting cancer cell growth was determined to be around 209 nM for HCC1806 cells .

Table 3: Anticancer Effects of this compound on Various Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| HCC1806 | 209 |

| HCC70 | 275 |

| HeLa | 380 |

Antioxidant Properties

This compound also exhibits strong antioxidant activity, which helps mitigate oxidative stress in various tissues. Studies have shown that it can protect against oxidative damage in brain vasculature and other organs by scavenging free radicals and reducing reactive oxygen species (ROS) levels . This property is particularly beneficial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice subjected to chronic social defeat stress indicated that oral administration of Crocin significantly improved depressive-like behaviors, suggesting its potential as a rapid antidepressant .

- Cognitive Enhancement : In another animal study, administration of saffron extract containing this compound improved learning and memory capabilities in both young and aged mice, further supporting its role in cognitive enhancement .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Crocin II in plant extracts, and how should validation parameters be optimized?

- Methodological Guidance : High-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry is widely used for quantification, but validation requires adherence to parameters like linearity (R² ≥ 0.99), recovery rates (90–110%), and limits of detection (LOD < 0.1 µg/mL) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation but necessitates purity >95% to avoid signal overlap .

Q. How can researchers design in vitro experiments to assess the pharmacokinetic properties of this compound while minimizing matrix interference?

- Experimental Design : Use physiologically relevant buffers (e.g., simulated intestinal fluid) and include controls for nonspecific binding. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models are recommended for absorption studies, with LC-MS/MS for quantification to mitigate interference from plant-derived metabolites .

Q. What are the best practices for isolating this compound from saffron extracts to ensure consistent purity across batches?

- Synthesis Protocol : Combine liquid-liquid extraction (using ethyl acetate/water partitioning) with preparative HPLC. Monitor purity via thin-layer chromatography (TLC) and validate using certified reference materials. Batch-to-batch variability can be reduced by standardizing plant sources and extraction temperatures (e.g., 25°C vs. 40°C) .

Advanced Research Questions

Q. What statistical approaches are recommended to reconcile contradictory findings in this compound’s dose-dependent effects across preclinical studies?

- Data Contradiction Analysis : Apply meta-regression to account for variables like animal strain differences (e.g., Sprague-Dawley vs. Wistar rats) or administration routes (oral vs. intraperitoneal). Sensitivity analyses should test for publication bias using funnel plots or Egger’s test . For in vitro studies, normalize data to cell viability metrics (e.g., MTT assay) to control for cytotoxicity .

Q. How do differences in solvent systems (e.g., DMSO vs. ethanol) and purification protocols impact the reproducibility of this compound’s reported bioactivity in cell-based assays?

- Reproducibility Framework : Solvent polarity affects this compound’s stability; DMSO concentrations >0.1% may induce cellular stress, confounding results. Pre-test solvents via stability assays (e.g., UV degradation kinetics). Report purification steps (e.g., silica gel chromatography) and solvent residues (validated via GC-MS) to enhance cross-study comparability .

Q. What mechanistic studies are needed to resolve uncertainties about this compound’s primary molecular targets in neurodegenerative disease models?

- Hypothesis Testing : Combine CRISPR-Cas9 gene knockout models with proteomic profiling (e.g., affinity purification mass spectrometry) to identify binding partners. For in vivo validation, use transgenic animals (e.g., APP/PS1 mice) and correlate behavioral outcomes (Morris water maze) with target expression levels via qPCR .

Q. How can researchers integrate multi-omics data (transcriptomic, metabolomic) to elucidate this compound’s systemic effects in chronic inflammation models?

- Interdisciplinary Methodology : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic clusters with serum metabolomic profiles (e.g., IL-6, TNF-α). Use pathway enrichment tools (KEGG, Reactome) to identify cross-talk between NF-κB signaling and oxidative stress pathways. Validate via siRNA knockdown of hub genes .

Q. Methodological Considerations

- Frameworks for Rigor : Apply the PICO framework (Population: e.g., specific cell lines; Intervention: this compound dosage; Comparison: vehicle controls; Outcome: IC₅₀ values) to standardize research questions . Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), particularly for animal studies requiring ethical approval .

- Data Transparency : Archive raw datasets (spectra, chromatograms) in repositories like Zenodo, and disclose analytical software versions (e.g., XCalibur 4.3) to enable replication .

Propiedades

IUPAC Name |

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856143 | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-84-0 | |

| Record name | Crocin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocetin gentiobiosylglucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.